molecular formula C19H18IN3OS B2554621 2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-02-4

2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2554621
CAS No.: 391227-02-4
M. Wt: 463.34
InChI Key: BBBHRUQTPAQBOW-UHFFFAOYSA-N
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Description

2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a unique combination of iodine, benzamide, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with aromatic aldehydes under acidic conditions. The resulting thiadiazole intermediate is then subjected to iodination using iodine or an iodine-containing reagent.

The final step involves the coupling of the iodinated thiadiazole with benzamide under conditions that facilitate the formation of the desired amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the thiadiazole ring.

    Coupling Reactions: The benzamide moiety can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: can be compared with other iodinated thiadiazole derivatives and benzamide compounds.

    N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the iodine atom, which may affect its reactivity and biological activity.

    2-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with chlorine instead of iodine, leading to different chemical properties.

Uniqueness

The presence of the iodine atom in this compound imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-7-5-6-8-15(14)20/h5-9H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBHRUQTPAQBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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